molecular formula C18H20BFO3 B6321011 2-(4-Benzyloxy-2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096995-31-0

2-(4-Benzyloxy-2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B6321011
CAS No.: 2096995-31-0
M. Wt: 314.2 g/mol
InChI Key: DMEPEQNGQMHCFZ-UHFFFAOYSA-N
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Description

2-(4-Benzyloxy-2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, a fluorophenyl group, and a dioxaborinane ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable in synthetic chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzyloxy-2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 4-(Benzyloxy)-2-fluorophenylboronic acid with a suitable dioxaborinane precursor. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzyloxy-2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or hydrocarbons. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

2-(4-Benzyloxy-2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

    Biology: Investigated for its potential as a probe in biological assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components

Mechanism of Action

The mechanism of action of 2-(4-Benzyloxy-2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, modulating their activity. The presence of the boron atom allows for unique interactions with biological molecules, potentially leading to the inhibition or activation of specific pathways. The exact mechanism of action may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Benzyloxy-2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both benzyloxy and fluorophenyl groups, along with the dioxaborinane ring, allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

2-(2-fluoro-4-phenylmethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BFO3/c1-18(2)12-22-19(23-13-18)16-9-8-15(10-17(16)20)21-11-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEPEQNGQMHCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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